2-Methoxy-6-nitrobenzaldehyde
Overview
Description
2-Methoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the sixth position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical compounds .
Mechanism of Action
Mode of Action
Nitrobenzaldehydes can undergo nucleophilic substitution reactions . In such reactions, the nitro group (-NO2) on the benzene ring can act as an electron-withdrawing group, making the carbon atom of the aldehyde group more susceptible to nucleophilic attack.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-6-nitrobenzaldehyde . For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation and inhalation, as well as contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can participate in various biochemical reactions . They can undergo nucleophilic substitution reactions, where the benzaldehyde acts as an electrophile and reacts with a nucleophile .
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit microbial growth .
Molecular Mechanism
Benzaldehydes can undergo free radical reactions, where a hydrogen atom is removed from the benzaldehyde to form a radical . This radical can then react with other molecules in the cell .
Temporal Effects in Laboratory Settings
It is known that benzaldehydes can undergo various reactions over time .
Metabolic Pathways
Benzaldehydes can be metabolized in the body through various pathways .
Transport and Distribution
It is known that benzaldehydes can be transported and distributed within cells .
Subcellular Localization
Benzaldehydes can be localized in various subcellular compartments depending on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-6-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration and formylation reactions. One common method involves the nitration of 2-methoxybenzaldehyde to introduce the nitro group at the sixth position. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-Methoxy-6-aminobenzaldehyde.
Oxidation: 2-Methoxy-6-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position.
4-Methoxy-2-nitrobenzaldehyde: Similar structure but with the methoxy group at the fourth position.
2-Methoxy-6-aminobenzaldehyde: The nitro group is reduced to an amino group.
Uniqueness
2-Methoxy-6-nitrobenzaldehyde is unique due to the specific positioning of the methoxy and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various chemical compounds .
Properties
IUPAC Name |
2-methoxy-6-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCOCZQZPQKVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542339 | |
Record name | 2-Methoxy-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-88-4 | |
Record name | 2-Methoxy-6-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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